molecular formula C11H7ClN4 B120616 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile CAS No. 244768-32-9

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Cat. No. B120616
Key on ui cas rn: 244768-32-9
M. Wt: 230.65 g/mol
InChI Key: QXCHAADSAYQDHL-UHFFFAOYSA-N
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Patent
US08530655B2

Procedure details

A mixture of 4-[(1,4-dihydro-4-oxo-2-pyrimidinyl)amino]benzonitrile, (0.12 mol) in POCl3 (90 ml) was stirred and refluxed under Argon for 20 minutes. The reaction mixture was slowly poured onto 750 ml ice/water, and the solid was separated by filtration. The solid was suspended in 500 ml water, and the pH of the suspension was adjusted to neutral by adding a 20% NaOH solution. The solid was again separated by filtration, suspended in 200 ml 2-propanone, and 1000 ml CH2Cl2 was added. The mixture was heated until all solid had dissolved. After cooling to room temperature, the aqueous layer was separated, and the organic layer was dried. During removal of the drying agent by filtration, a white solid formed in the filtrate. Further cooling of the filtrate in the freezer, followed by filtration, yielded 21.38 g (77.2%) of 4-[(4-chloro-2-pyrimidinyl)amino]benzonitrile (interm. 10).
Quantity
0.12 mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
750 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH:7]=[CH:6][NH:5][C:4]([NH:8][C:9]2[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=2)=[N:3]1.O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]2[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=2)[N:3]=1

Inputs

Step One
Name
Quantity
0.12 mol
Type
reactant
Smiles
O=C1N=C(NC=C1)NC1=CC=C(C#N)C=C1
Name
Quantity
90 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
750 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under Argon for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the solid was separated by filtration
ADDITION
Type
ADDITION
Details
by adding a 20% NaOH solution
CUSTOM
Type
CUSTOM
Details
The solid was again separated by filtration
ADDITION
Type
ADDITION
Details
1000 ml CH2Cl2 was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated until all solid
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
During removal of the drying agent
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
a white solid formed in the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
Further cooling of the filtrate in the freezer
FILTRATION
Type
FILTRATION
Details
followed by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC=C1)NC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.38 g
YIELD: PERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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